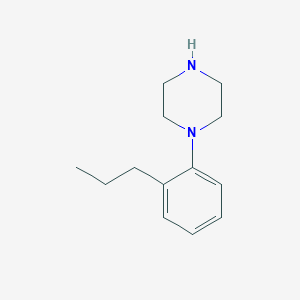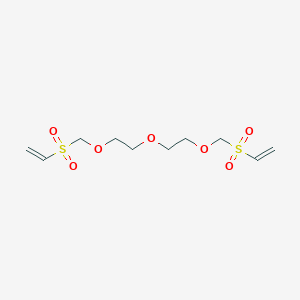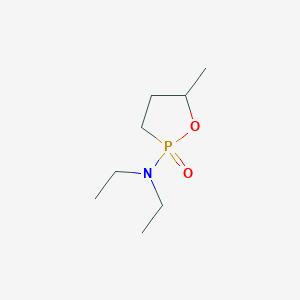
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxygen atom, forming a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diethylamine with a chlorophosphine compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Applications De Recherche Scientifique
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphorus-oxygen bond can participate in coordination chemistry. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: This compound has similar diethylamino functionality but lacks the phosphorus-containing cyclic structure.
Diethylamine: A simpler compound with only the diethylamino group and no additional functional groups.
Uniqueness
2-(Diethylamino)-5-methyl-1,2lambda~5~-oxaphospholan-2-one is unique due to its cyclic structure containing both phosphorus and oxygen atoms. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
129605-40-9 |
|---|---|
Formule moléculaire |
C8H18NO2P |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
N,N-diethyl-5-methyl-2-oxo-1,2λ5-oxaphospholan-2-amine |
InChI |
InChI=1S/C8H18NO2P/c1-4-9(5-2)12(10)7-6-8(3)11-12/h8H,4-7H2,1-3H3 |
Clé InChI |
FISLUUJZZXPFAB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P1(=O)CCC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


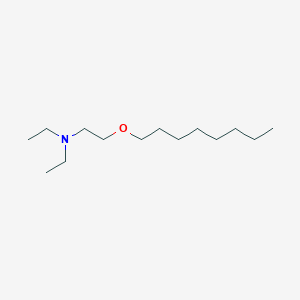
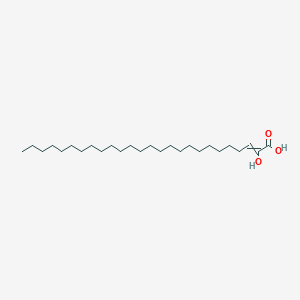
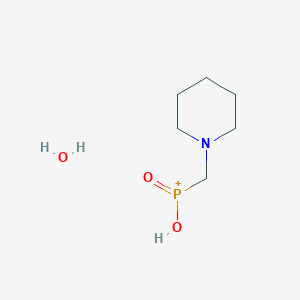
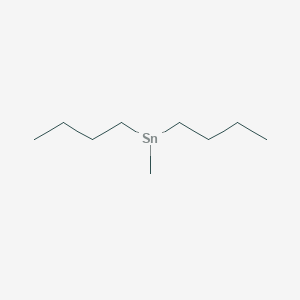


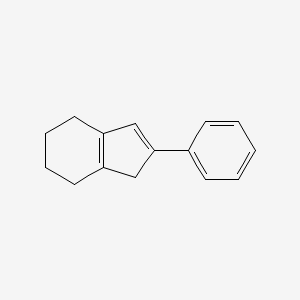
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

